

A Technical Guide to Health and Safety Procedures for Handling Lanthanum-138

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety protocols for handling **Lanthanum-138** (¹³⁸La). Due to its radioactive nature, stringent procedures must be followed to mitigate risks. This document outlines the radiological properties of ¹³⁸La, general handling procedures, and emergency protocols to ensure a safe laboratory environment.

Radiological Properties of Lanthanum-138

Lanthanum-138 is a naturally occurring radioactive isotope of lanthanum.^{[1][2]} It is characterized by an extremely long half-life and low specific activity, which means its radioactivity is very low.^[3] A comprehensive summary of its radiological data is presented in the table below.

Property	Value
Half-life (T _{1/2})	1.02 x 10 ¹¹ years[1][4]
Decay Modes	Electron Capture (EC) (~66%), Beta Minus (β ⁻) (~34%)[3][4]
Decay Products	¹³⁸ Ba (stable) via EC, ¹³⁸ Ce (stable) via β ⁻ [3][5]
Gamma Ray Energies	1435.8 keV (from EC), 788.7 keV (from β ⁻)[1][3]
Mean Electron Energy	0.03772 [MeV]
Mean Photon Energy	1.23159 [MeV]
Natural Abundance	0.09%[1]
Specific Activity	938.02 Bq/g[4]

Health Hazards and Risk Assessment

The primary hazard associated with **Lanthanum-138** is radiological exposure from its emitted gamma radiation. While the activity of naturally occurring lanthanum is low, concentrated or enriched sources of ¹³⁸La require careful handling to minimize exposure.[3] The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed.[6] This involves minimizing the time of exposure, maximizing the distance from the source, and using appropriate shielding.[7][8]

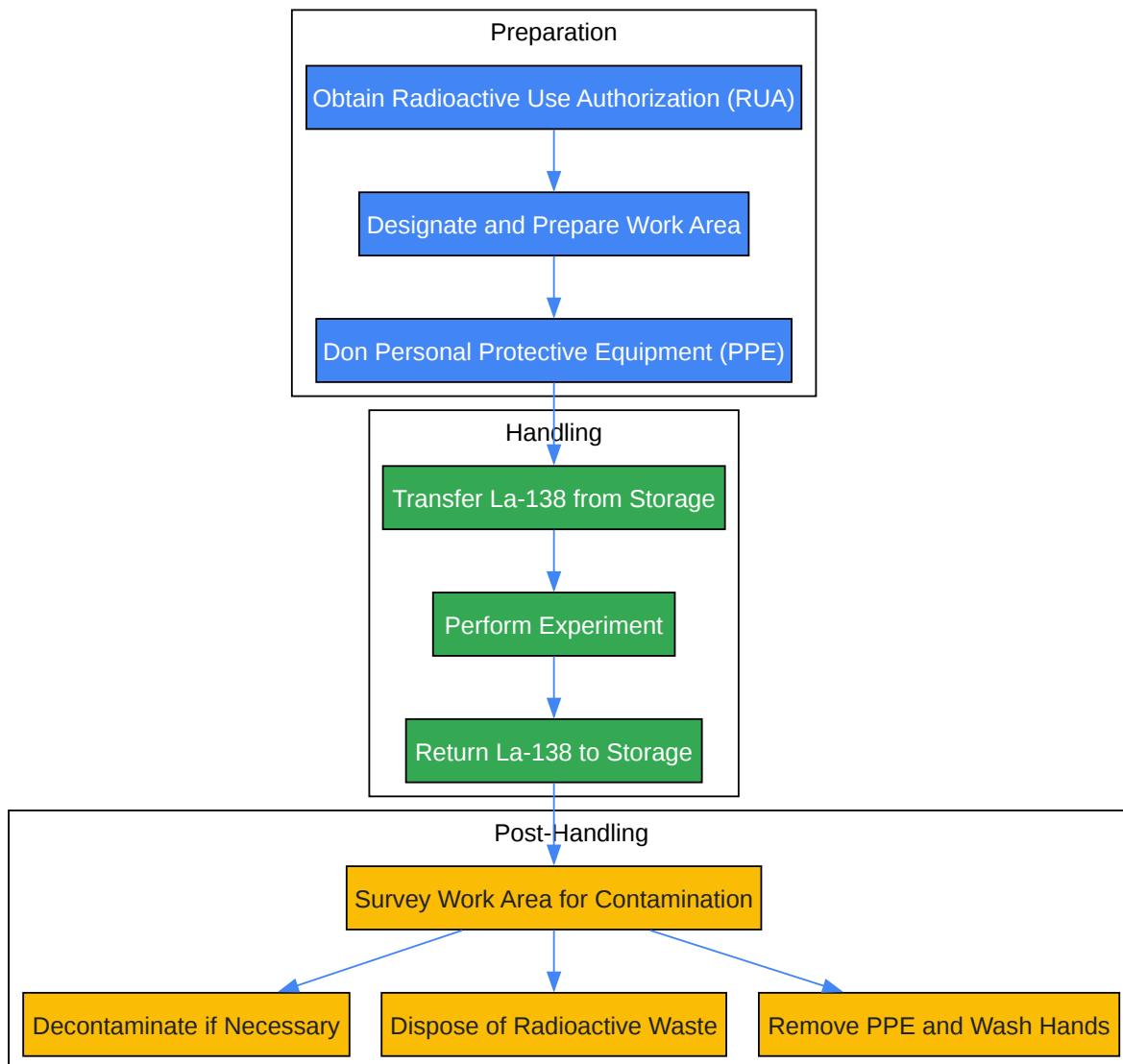
Standard laboratory practice for handling radioactive materials should be followed. This includes designating specific work areas and using dedicated equipment.[9] Personal protective equipment (PPE) is mandatory.[10]

Experimental Protocols and Handling Procedures

The following protocols are based on standard procedures for handling low-activity solid radioactive materials.

3.1. Personal Protective Equipment (PPE)

A standard set of PPE is required when handling **Lanthanum-138**:

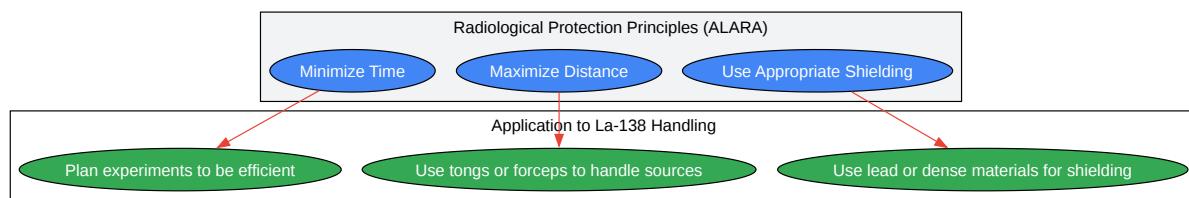

- Lab Coat: A full-length lab coat, worn closed.
- Gloves: Two pairs of disposable nitrile or latex gloves.[\[9\]](#)
- Eye Protection: Safety glasses or goggles.[\[10\]](#)
- Dosimetry: Personnel dosimeters (body and ring badges) may be required depending on the activity of the source and local regulations.[\[9\]](#)

3.2. Designated Work Area

All work with **Lanthanum-138** must be conducted in a designated and clearly labeled radioactive materials work area.[\[9\]](#) The area should be covered with absorbent, disposable bench paper.

3.3. General Handling Workflow

The following diagram illustrates a typical workflow for handling **Lanthanum-138** in a research setting.


[Click to download full resolution via product page](#)*Workflow for Handling **Lanthanum-138**.*

3.4. Waste Disposal

Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.^[9] Solid waste, such as contaminated gloves and bench paper, should be placed in a designated and clearly labeled radioactive waste container.

Radiological Protection Principles

The core principles of radiation safety are Time, Distance, and Shielding. The application of these principles is crucial for minimizing radiation dose.

[Click to download full resolution via product page](#)

*ALARA Principles for **Lanthanum-138**.*

Given the gamma energies of **Lanthanum-138**, lead or other high-density materials can be effective for shielding if the source activity warrants it.

Emergency Procedures

In the event of a spill or personal contamination, the following procedures should be followed.

5.1. Minor Spills

- **Notify:** Inform personnel in the immediate area.
- **Contain:** Cover the spill with absorbent paper.

- Clean: Wearing appropriate PPE, clean the area from the outer edge inward.
- Survey: Use a survey meter to check for residual contamination.
- Report: Report the incident to the Radiation Safety Officer (RSO).

5.2. Major Spills

- Evacuate: Evacuate the immediate area.
- Isolate: Secure the area and prevent entry.
- Alert: Notify the RSO and emergency personnel immediately.[9]

5.3. Personal Contamination

- Remove: Remove any contaminated clothing immediately.
- Wash: If skin is contaminated, wash the affected area with mild soap and lukewarm water. Do not abrade the skin.[9]
- Survey: Check for residual contamination.
- Report: Report the incident to the RSO.

Conclusion

While **Lanthanum-138** has very low natural radioactivity, adherence to standard radiological safety protocols is paramount, especially when working with enriched or concentrated sources. By understanding its radiological properties and implementing the handling and emergency procedures outlined in this guide, researchers can work with this isotope in a safe and controlled manner. Always consult your institution's Radiation Safety Manual and RSO for specific guidelines and requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 2. Natural Radioactivity of Lanthanum-138 | Scilit [scilit.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Lanthanum-138 - isotopic data and properties [chemlin.org]
- 5. mirdsoft.org [mirdsoft.org]
- 6. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. irwinsafety.com [irwinsafety.com]
- 8. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 9. www2.sjsu.edu [www2.sjsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- To cite this document: BenchChem. [A Technical Guide to Health and Safety Procedures for Handling Lanthanum-138]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101452#health-and-safety-handling-procedures-for-lanthanum-138]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com